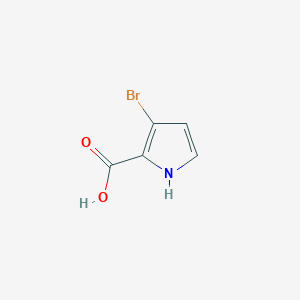

3-bromo-1H-pyrrole-2-carboxylic acid

Overview

Description

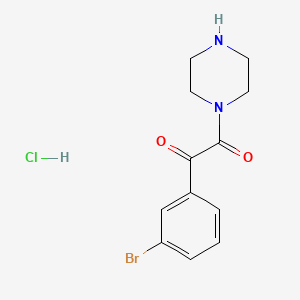

3-Bromo-1H-pyrrole-2-carboxylic acid is a chemical compound with the CAS Number: 145821-55-2 . It has a molecular weight of 190 .

Molecular Structure Analysis

The molecular formula of 3-bromo-1H-pyrrole-2-carboxylic acid is C5H4BrNO2 . It has an average mass of 189.995 Da and a monoisotopic mass of 188.942535 Da .Physical And Chemical Properties Analysis

3-Bromo-1H-pyrrole-2-carboxylic acid has a density of 2.0±0.1 g/cm3, a boiling point of 385.9±27.0 °C at 760 mmHg, and a flash point of 187.2±23.7 °C . It has 3 H bond acceptors, 2 H bond donors, and 1 freely rotating bond .Scientific Research Applications

Anti-Cancer Activity

Pyrrole derivatives, including 3-bromo-1H-pyrrole-2-carboxylic acid, have been found to exhibit anti-cancer activity . In a study, pyrroles were synthesized using 3-formylchromones as decarboxylative coupling partners, and these synthesized products were evaluated against five different cancer cell lines . One of the compounds selectively inhibited the proliferation of HCT116 cells .

Organocatalysis

Organocatalysis has emerged as an important tool for the synthesis of diverse structural scaffolds . The construction of the pyrrole ring has gained much attention due to its remarkable biological activities and pharmaceutical applications . Organocatalytic approaches have provided a new alternative for the synthesis of these 5-membered aza heterocycles .

Synthesis of Atorvastatin Precursors

The N-heterocyclic carbene catalyzed synthesis of 1,2,4-trisubstituted pyrroles could also be applicable in the synthesis of diverse structural precursors of atorvastatin .

Fungicides

Pyrrole and its derivatives, including 3-bromo-1H-pyrrole-2-carboxylic acid, have applications in the production of fungicides .

Antibiotics

Pyrrole subunit has diverse applications in the production of antibiotics .

Anti-Inflammatory Drugs

Pyrrole derivatives are used in the production of anti-inflammatory drugs .

Cholesterol Reducing Drugs

Pyrrole subunit is used in the production of cholesterol reducing drugs .

Material Science Applications

Pyrrole and its derivatives have applications in material science .

Mechanism of Action

Target of Action

Pyrrole derivatives have been known to interact with various biological targets, including enzymes and receptors .

Mode of Action

Pyrrole compounds are known to interact with their targets through various mechanisms, such as oxidative demethylation . The bromine atom in the 3-bromo-1H-pyrrole-2-carboxylic acid could potentially enhance its reactivity, allowing it to form covalent bonds with its targets .

Biochemical Pathways

Pyrrole compounds are known to be involved in a variety of biochemical reactions, including the formation of enamino diketones .

Result of Action

Pyrrole compounds are known to exhibit a variety of biological activities, including antiviral, antibacterial, and kinase inhibitory effects .

Action Environment

The action of 3-bromo-1H-pyrrole-2-carboxylic acid can be influenced by various environmental factors. For instance, its stability could be affected by light and temperature, as suggested by the recommendation to store it in a dark place under -20°C .

properties

IUPAC Name |

3-bromo-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO2/c6-3-1-2-7-4(3)5(8)9/h1-2,7H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCGLHBLIXZLOAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-1H-pyrrole-2-carboxylic acid | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-yl]guanidine](/img/structure/B2882528.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2882529.png)

![(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2882531.png)

![2-(4-fluorophenyl)-5-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2882535.png)

![3-butyl-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-[6-(morpholin-4-yl)pyridin-3-yl]-4-(prop-2-enamido)benzamide](/img/structure/B2882538.png)

![2-[4-(2-Chloropyridine-3-carbonyl)piperazin-1-yl]-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2882540.png)

![tert-Butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2882541.png)